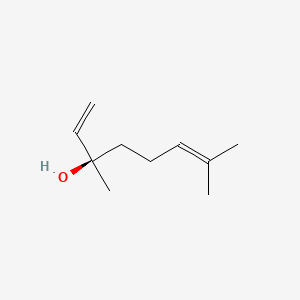

L-Linalool

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R)-3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872607 | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-91-0 | |

| Record name | (-)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3,7-dimethyl-1,6-octadien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINALOOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Linalool

In Plants

The biosynthesis of monoterpenes like linalool (B1675412) in plants originates from the isoprenoid pathway. This pathway generates the universal five-carbon precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). igem.orgmdpi.comd-nb.info In higher plants, IPP and DMAPP are primarily synthesized via two distinct routes: the cytosolic mevalonic acid (MVA) pathway and the plastidial 2C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netmdpi.com

Geranyl Pyrophosphate (GPP) as a Precursor

Geranyl pyrophosphate (GPP) is a key intermediate in the biosynthesis of monoterpenes, including (-)-linalool. researchgate.netwikipedia.orgresearchgate.net GPP is formed by the condensation of IPP and DMAPP, a reaction catalyzed by geranyl pyrophosphate synthase (GPPS). igem.orgmdpi.com In general, monoterpene synthesis from GPP occurs in plastids, where the MEP pathway is localized. mdpi.comnih.gov However, some studies suggest that GPP, along with IPP and DMAPP, can move between plastids and the cytoplasm. nih.gov

Linalool Synthase (LIS) Mechanisms and Stereoselectivity

Linalool synthase (LIS) is the enzyme responsible for catalyzing the conversion of GPP into linalool. wikipedia.orgresearchgate.net This reaction involves the cleavage of the diphosphate (B83284) group from GPP, followed by a rearrangement and addition of water to form the chiral center of linalool. wikipedia.orgontosight.ai LIS enzymes exhibit stereoselectivity, meaning they preferentially produce either the (3S)-(+)-linalool or the (3R)-(-)-linalool enantiomer. mdpi.comontosight.aiwikipedia.org For example, (3S)-linalool synthase catalyzes the conversion of GPP specifically into (3S)-linalool. ontosight.aigoogle.com Similarly, (3R)-linalool synthase (EC 4.2.3.26) catalyzes the reaction leading to (3R)-(-)-linalool. wikipedia.org The stereoselectivity is influenced by structural differences in the active site of the enzyme, particularly in how the diphosphate moiety is bound and how water accesses the active site to quench the carbocation intermediate. nih.gov LIS enzymes are classified into two groups based on their catalytic products: 3S-linalool synthase (EC 4.2.3.25) and 3R-linalool synthase (EC 4.2.3.26). mdpi.com

Transcriptional Regulation of Biosynthesis Genes

The expression of genes involved in linalool biosynthesis, particularly Linalool Synthase (LIS) genes, is subject to transcriptional regulation. This regulation plays a crucial role in determining the quantity and timing of linalool production in plants. nih.govmdpi.comcapes.gov.br Transcription factors (TFs) are key players in this process, binding to specific regulatory elements in the promoter regions of biosynthesis genes to activate or repress their transcription. nih.govmdpi.com For instance, in Freesia hybrida, the transcription factor FhMYB108 can regulate the expression of the linalool synthase gene FhTPS1. mdpi.com In peach, the transcription factor PpbHLH1 has been shown to activate the expression of PpTPS3, a gene encoding a protein that catalyzes (S)-(+)-linalool synthesis. nih.govnih.gov The expression levels of these transcription factors often correlate with the accumulation of linalool. nih.govresearchgate.net Transcriptional regulation can also involve complex interactions between different transcription factors, such as the interaction between FhMYB108 and bHLH-type transcription factors like AtMYC2, which can suppress the activation of LIS genes. mdpi.com Additionally, transcript splicing regulation of LIS genes can lead to different splicing forms with potentially distinct functions and subcellular localizations, further influencing linalool biosynthesis. capes.gov.br

Epigenetic Modifications in Linalool Production

Epigenetic modifications, such as DNA methylation, have been implicated in the regulation of linalool production in plants. nih.govmdpi.commdpi.com DNA methylation, primarily occurring at cytosine residues in CG, CHG, and CHH contexts, can influence gene transcription by affecting the binding of transcription factors. mdpi.commdpi.com Studies have shown that changes in DNA methylation levels in the promoter regions of linalool biosynthesis genes can be associated with altered gene expression and linalool accumulation. nih.govnih.govresearchgate.net For example, in peach fruit ripening, a decrease in DNA methylation levels in the promoter region of the PpTPS3 gene was associated with increased PpTPS3 expression and linalool accumulation. nih.govnih.govresearchgate.net This suggests that epigenetic modifications contribute to the complex regulatory network controlling linalool biosynthesis.

Environmental and Ontogenetic Influences on Biosynthesis

Environmental and ontogenetic factors significantly influence the composition and quantity of essential oils in plants, including the production of (-)-linalool. researchgate.netdntb.gov.uamdpi.comdntb.gov.ua Factors such as temperature, rainfall, light intensity, and developmental stage can affect the expression of genes involved in monoterpene biosynthesis. researchgate.netmdpi.comnih.gov For instance, in lavender, the harvesting period and environmental conditions like temperature and rainfall can impact linalool content, correlating with the expression of the linalool synthase gene. researchgate.netmdpi.com Drought stress has been reported to increase linalool content in some plants, while temperature drops followed by rainfall can decrease it. researchgate.netmdpi.com The developmental stage of the plant or specific organs, such as flowers or fruits, is also fundamental for optimal linalool accumulation. google.comresearchgate.netdntb.gov.ua These external and internal cues contribute to the dynamic regulation of linalool biosynthesis throughout the plant's life cycle.

In Microorganisms (Biotechnological Production)

While plants are the primary natural source of (-)-linalool, significant efforts are being made to produce this compound using metabolically engineered microorganisms through biotechnological approaches. researchgate.netnih.govmdpi.commedcraveonline.com Microbial biosynthesis offers a potentially more sustainable and cost-effective alternative to extraction from plants or chemical synthesis, particularly for producing specific enantiomers like (-)-linalool. nih.govmdpi.commedcraveonline.com

Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae (yeast), have been modified to express the necessary genes for linalool biosynthesis. igem.orgd-nb.infoacs.orgfrontiersin.org This typically involves introducing genes encoding enzymes from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways to ensure sufficient supply of the precursors IPP and DMAPP, and importantly, a geranyl pyrophosphate synthase (GPPS) and a linalool synthase (LIS) with the desired stereoselectivity for producing (-)-linalool. researchgate.netnih.govigem.orgd-nb.info

Challenges in microbial production include ensuring sufficient precursor supply, the catalytic activity of heterologously expressed plant LIS enzymes in the microbial host, and potential cytotoxicity of linalool to the microorganisms. researchgate.netnih.govacs.orgfrontiersin.org Strategies to overcome these challenges involve optimizing the expression of biosynthetic pathway enzymes, enhancing precursor flux, and improving the tolerance of the microbial host to linalool. researchgate.netacs.orgfrontiersin.org Protein engineering of LIS enzymes can increase their catalytic efficiency towards GPP. acs.org Compartmentalization of the biosynthetic pathway within organelles, such as peroxisomes in yeast, has also been explored to boost linalool synthesis. acs.org Despite progress, maintaining stable and highly productive microbial strains for large-scale fermentative production of enantiopure (-)-linalool remains an area of ongoing research and development. mdpi.comfrontiersin.org

Heterologous Expression of Linalool Synthases

Heterologous expression of linalool synthases in various host organisms, such as Escherichia coli and Saccharomyces cerevisiae, has been explored to produce linalool biotechnologically. Studies have shown that the source of the LIS gene significantly impacts the linalool titer and stereoisomer produced. For instance, expressing a codon-optimized linalool synthase gene from Actinidia arguta in Yarrowia lipolytica successfully constructed a linalool synthetic pathway . Similarly, heterologous linalool synthases from Magnolia champaca and Coriandrum sativum have been expressed in S. cerevisiae for linalool synthesis bohrium.com. Research has also focused on expressing (3R)-linalool synthases from sources like Streptomyces clavuligerus in E. coli for the production of R-(-)-linalool nih.govresearchgate.net. Truncated versions of LIS enzymes, often lacking plastid targeting signals, have been observed to produce higher linalool yields in some microbial systems bohrium.com.

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering strategies are employed to enhance (-)-linalool production in host organisms by optimizing the metabolic flux towards linalool biosynthesis. This often involves manipulating the precursor supply and the expression of key enzymes in the terpenoid pathways. In Yarrowia lipolytica, overexpression of genes in the mevalonate (MVA) pathway and IDI1 (isopentenyl diphosphate isomerase) enhanced linalool production . Further increases were achieved by overexpressing a mutant ERG20 gene . In S. cerevisiae, strategies include metabolic engineering of the MVA pathway and overexpression of specific genes like tHMG1 (truncated HMG-CoA reductase), which have been shown to increase linalool production bohrium.com. Stable integration of LIS and tHMG1 into the yeast genome has also been pursued to ensure stable production bohrium.com. In Escherichia coli, improving R-(-)-linalool biosynthesis has involved adjusting the expression strategy of heterologous LIS and increasing the supply of the precursor geranyl diphosphate (GPP) nih.govresearchgate.net. This can be achieved by altering prenyltransferases and their mutants or by using alternative GPP synthases like Abies grandis GPPS2 instead of enzymes with dual activity like Saccharomyces cerevisiae ERG20 genscript.comnih.gov. Optimizing ribosomal binding sites and utilizing protein fusion tags have also been shown to elevate LIS expression levels, positively correlating with R-(-)-linalool production nih.govresearchgate.net. In Rhodotorula toruloides, an integrated strategy involving LIS selection, promoter screening, and pathway enhancement, including manipulating the mevalonate pathway, has been used to increase linalool titer nih.govresearcher.life.

Biotransformation Pathways and Detoxification Processes

In plants and microorganisms, linalool can undergo biotransformation, which may serve as a detoxification mechanism or lead to the formation of derivatives with different properties. A key reaction observed in the metabolism of linalool in plants and microorganisms is hydroxylation at the C-8 carbon frontiersin.orgmdpi.com. This can lead to the formation of 8-hydroxylinalool frontiersin.orgfrontiersin.org. In plants, active linalool oxidative metabolism has been observed, leading to the production of oxygenated derivatives frontiersin.org. This oxidative metabolism might serve for linalool detoxification, similar to pathways reported in insects and microorganisms frontiersin.org. In Fusarium strains, biotransformation of linalool has been observed, with 8-hydroxylation being a significant step mdpi.comresearchgate.net. This reaction can also be an intermediate step in the formation of cyclic ethers in microorganisms mdpi.com.

In Animals

Metabolic Fate and Biotransformation

Studies on the metabolic fate and biotransformation of linalool in animals, primarily rats, have revealed several key processes. Following administration, linalool is absorbed and undergoes metabolism, primarily in the liver surrey.ac.uk. A significant metabolic pathway involves oxidation, often catalyzed by cytochrome P-450 (CYP) enzymes frontiersin.orgnih.govcas.cz. Oxidation at the C-8 carbon is a common transformation, leading to the formation of 8-hydroxylinalool and subsequently 8-oxolinalool and 8-carboxylinalool frontiersin.org. In vitro studies using human recombinant CYP2D6 and CYP2C19 have shown that these enzymes catalyze the allylic hydroxylation of linalool to cis- and trans-8-hydroxylinalool nih.gov. Enzymatic epoxidation of linalool to 6,7-epoxy-linalool has also been observed, catalyzed by CYP2D6 nih.gov.

Conjugation with glucuronic acid or sulfate (B86663) is another important detoxification pathway in animals, leading to the excretion of conjugated linalool and its metabolites in urine and bile mdpi.comsurrey.ac.uk. Studies in rats have shown that a substantial proportion of administered linalool is excreted as conjugates in the urine mdpi.comsurrey.ac.uk. Some radioactivity from labeled linalool has also been detected as 14CO2 in expired air and as 14C-urea in urine, indicating that linalool can enter pathways of intermediary metabolism mdpi.comsurrey.ac.uk. Reduction products of linalool, such as dihydrolinalool and tetrahydrolinalool, have also been detected and are thought to arise from metabolism occurring in the gut microflora mdpi.comsurrey.ac.uk. The liver and intestinal mucosa have shown the ability to conjugate linalool with glucuronic acid in vitro, with higher activity observed in the liver surrey.ac.uk. Enterohepatic circulation of linalool and its metabolites has also been observed after intraperitoneal administration in rats surrey.ac.uk. Subchronic treatment with (-)-linalool in rats has been shown to increase the metabolic activity of certain liver CYP enzymes, such as CYP2A nih.govcas.cz.

Biological Activities and Pharmacological Mechanisms of Linalool

Neurological and Central Nervous System Effects

(-)-Linalool has demonstrated notable effects on the central nervous system, contributing to its potential therapeutic properties. cabidigitallibrary.orgshefayekhatam.ir These effects include modulation of neuronal activity and influence on cerebral blood flow. cabidigitallibrary.orgnih.gov

Anxiolytic and Sedative Properties

(-)-Linalool is well-known for its anxiolytic (anxiety-reducing) and sedative (calming) properties, which have been observed in both animal and human studies. draxe.comshefayekhatam.irresearchgate.net These effects are believed to contribute to the traditional use of linalool-rich plants in aromatherapy for relaxation and stress reduction. draxe.comresearchgate.net

Modulation of GABAergic System

The anxiolytic and sedative effects of (-)-linalool are, at least in part, attributed to its interaction with the gamma-aminobutyric acid (GABA)ergic system. researchgate.netmdpi.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing GABAergic transmission typically leads to reduced neuronal excitability, promoting relaxation and sedation. mdpi.com Studies suggest that linalool (B1675412) can modulate the activity of GABAA receptors. researchgate.netnih.govmdpi.comfrontiersin.org While some research indicates linalool may enhance GABAergic currents in an allosteric manner, other findings suggest it might act as a concentration-dependent GABAAR antagonist or not directly interact with GABAA receptors, although effects on GABA release and uptake cannot be ruled out. frontiersin.orgengineering.org.cnresearchgate.netresearchgate.net The precise nature of (-)-linalool's interaction with the GABAergic system appears complex and may involve indirect mechanisms or specific receptor subtypes. researchgate.netresearchgate.net

Interactive Data Table: Effect of Linalool on GABAergic Currents

| Compound | GABAergic Response Potentiation (Fold Change) | GABAA Receptor Subtype | Reference |

| Linalool | 1.7 (Significant potentiation) | α1β2γ2 | frontiersin.orgresearchgate.net |

| 8-hydroxylinalool | Positive effect | α1β2γ2 | frontiersin.orgresearchgate.net |

| 8-carboxylinalool | No significant effect | α1β2γ2 | frontiersin.orgresearchgate.net |

| Acetylated linalool derivatives | Non-significant changes | α1β2γ2 | frontiersin.orgresearchgate.net |

Note: Data extracted from in vitro studies using transiently expressed GABAA receptors.

Effects on Glutamatergic Transmission and Receptors (e.g., NMDA)

(-)-Linalool also influences glutamatergic transmission, which involves glutamate (B1630785), the primary excitatory neurotransmitter in the brain. cabidigitallibrary.orgresearchgate.net Research indicates that (-)-linalool can act as a competitive antagonist of glutamate binding and a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors in brain cortical membranes. cabidigitallibrary.orgnih.govnih.govresearchgate.netchemicalbook.com NMDA receptors play crucial roles in synaptic plasticity, learning, and memory, and their overactivation is implicated in excitotoxicity and various neurological disorders. researchgate.net By modulating NMDA receptor activity, (-)-linalool may contribute to its anticonvulsant and potentially anxiolytic effects. researchgate.netchemicalbook.comnih.gov Additionally, (-)-linalool has been shown to reduce potassium-stimulated glutamate release. cabidigitallibrary.orgchemicalbook.com

Impact on Serotonergic Pathway

The serotonergic pathway, which utilizes serotonin (B10506) as a neurotransmitter, is involved in regulating mood, anxiety, and sleep. nih.gov Some studies suggest that (-)-linalool may influence this pathway. nih.govnih.govmdpi.comnih.gov Research in mice has indicated that linalool can ameliorate memory loss and behavioral impairment induced by REM-sleep deprivation, and this effect appeared to be mediated through an increase in serotonin levels. nih.govnih.govresearchgate.net Another study suggested that linalool was responsible for improving symptoms of depression, similar to fluoxetine, through its action on the serotonergic pathway. mdpi.com However, other research using microdialysis in the prelimbic prefrontal cortex of mice did not observe a significant change in serotonin concentration following linalool inhalation, suggesting that the anxiolytic mechanism in this context may not involve serotonergic transmission via 5-HT1A receptors in this specific brain region. nii.ac.jp Further research is needed to fully elucidate the complex interaction between (-)-linalool and the serotonergic system.

Influence on Cerebral Blood Flow

Studies have investigated the effect of (-)-linalool on cerebral blood flow (CBF). nih.govnih.govresearchgate.net Inhalation of (-)-linalool in healthy male volunteers resulted in significant CBF reductions in several brain regions, including the right superior temporal gyrus to insula and the anterior cingulate cortex. nih.govnih.govresearchgate.net These areas are implicated in processing emotions and anxiety, suggesting that the observed CBF changes may be related to the sedative and anxiolytic effects of (-)-linalool. nih.govnih.gov Another study involving dermal application of (-)-linalool showed increased cerebral blood flow in the basal ganglia and decreased error rate in a working memory task, although inhalation did not produce the same effects on CBF in this study. researchgate.net These findings suggest that the route of administration may influence the impact of (-)-linalool on cerebral blood flow.

Hypnotic and Anticonvulsant Activities

In addition to its anxiolytic and sedative properties, (-)-linalool has demonstrated hypnotic (sleep-inducing) and anticonvulsant (preventing or reducing the severity of seizures) activities in experimental models. shefayekhatam.irchemicalbook.comnih.govresearchgate.netrsc.org Psychopharmacological evaluations in mice have revealed dose-dependent sedative effects, including hypnotic properties and protection against various induced convulsions, such as those caused by pentylenetetrazol, picrotoxin, quinolinic acid, and electroshock. chemicalbook.comnih.govresearchgate.net The anticonvulsant mechanism of linalool is thought to involve interactions with the GABAA receptor and antagonism of glutamate, including direct interaction with NMDA receptors. nih.govchemicalbook.comnih.govtandfonline.com Studies have shown that (-)-linalool can reduce the duration of seizures induced by maximum electroshock and increase the latency of pentylenetetrazol-induced seizures. nih.govtandfonline.com

Antinociceptive and Analgesic Properties

(-)-Linalool has demonstrated antinociceptive and analgesic effects in various animal models of pain, including those for inflammatory and neurogenic pain. nih.govcabidigitallibrary.orgresearchgate.netnih.gov Its pain-relieving properties appear to involve both peripheral and central mechanisms. nih.gov

Opioidergic System Modulation

Studies suggest that the antinociceptive effect of (-)-linalool is, at least in part, mediated by the opioidergic system. cabidigitallibrary.orgresearchgate.net The effect of (-)-linalool in certain pain models has been shown to be antagonized by naloxone, an opioid receptor antagonist, indicating the involvement of opioid receptors. cabidigitallibrary.orgresearchgate.netnih.gov It has been suggested that (-)-linalool might activate opioidergic transmission, potentially as a consequence of its ability to antagonize NMDA receptors. cabidigitallibrary.org

Cholinergic and Dopaminergic System Interactions

(-)-Linalool's antinociceptive activity also appears to involve interactions with the cholinergic and dopaminergic systems. cabidigitallibrary.orgcabidigitallibrary.orgnih.gov Specifically, research indicates the stimulation of cholinergic M2 and dopaminergic D2 systems contributes to its effects on pain responses. cabidigitallibrary.orgcabidigitallibrary.org The blockade of muscarinic receptors with atropine (B194438) has been shown to inhibit (-)-linalool's antinociception in certain tests, suggesting the involvement of muscarinic M2 transmission. cabidigitallibrary.org Similarly, the blockade of dopamine (B1211576) D2 receptors, but not D1 receptors, inhibited the antinociceptive effect of (-)-linalool, suggesting the involvement of the dopaminergic D2 system. cabidigitallibrary.org

Potassium Ion (K+) Channel Modulation

Interaction with potassium ion (K+) channels is another proposed mechanism contributing to the antinociceptive effects of (-)-linalool. cabidigitallibrary.orgcabidigitallibrary.orgnih.gov While the precise mechanisms can vary with concentration, studies on neuronal excitability suggest that linalool can influence outward potassium currents. researchgate.net

Adenosine (B11128) A1 and A2A Receptor Activity

The effects of (-)-linalool on pain responses are also mediated, at least partially, by the activity of adenosine A1 and A2A receptors. cabidigitallibrary.orgcabidigitallibrary.orgnih.govresearchgate.netnih.gov Pre-treatment with selective antagonists for adenosine A1 receptors (DPCPX) and A2A receptors (DMPX) has been shown to significantly depress the antinociceptive effect of (-)-linalool in the hot-plate test. cabidigitallibrary.orgnih.govresearchgate.net This suggests that adenosine, acting through A1 and A2A receptors, plays a role in the antinociceptive mechanism of (-)-linalool. nih.govresearchgate.net

Nitric Oxide Production/Release Inhibition

The antinociceptive and antihyperalgesic activity of (-)-linalool may be related to the inhibition of nitric oxide (NO) formation and release. cabidigitallibrary.orgcapes.gov.brnih.govthieme-connect.comresearchgate.net Studies have shown that (-)-linalool can significantly inhibit nitrite (B80452) accumulation, suggesting an inhibitory effect on inducible nitric oxide synthase (iNOS) enzyme activity. cabidigitallibrary.orgcapes.gov.brnih.gov This reduction in NO production/release is considered to be at least partially responsible for the molecular mechanisms underlying the antinociceptive effect of (-)-linalool. capes.gov.brnih.gov

Neuroprotective Effects

(-)-Linalool has demonstrated neuroprotective effects in various experimental models. cabidigitallibrary.orgnih.govnih.govresearchgate.netunica.itmdpi.comseejph.com These effects may be attributed to its anti-oxidant and anti-inflammatory activities. nih.govresearchgate.net

Studies have shown that (-)-linalool can attenuate neuronal injury induced by oxygen-glucose deprivation/reoxygenation (OGD/R), an in vitro model of ischemic stroke. nih.govresearchgate.net It has been found to reduce intracellular oxidative stress and scavenge peroxyl radicals during OGD/R-induced injury. nih.govresearchgate.net This anti-oxidant effect correlates with the restoration of decreased activities of enzymes like SOD and catalase. nih.govresearchgate.net

Furthermore, (-)-linalool has been shown to inhibit microglial migration induced by pro-inflammatory signals. nih.govresearchgate.net Microglial activation and migration contribute to neuroinflammation, which plays a role in neuronal damage. nih.govresearchgate.net By inhibiting microglial migration, (-)-linalool may help to reduce neuroinflammation and protect neurons. nih.govresearchgate.net

In models of Parkinson's disease, linalool has been shown to protect dopaminergic neurons and improve motor function. mdpi.comnih.gov It appears to exert these effects by regulating anti-apoptotic, antioxidative, and neurotrophic pathways. mdpi.comnih.gov Linalool has been observed to enhance antioxidant defense and upregulate neurotrophic signaling. mdpi.comnih.gov

Research also suggests that linalool may offer protection against neurotoxic chemicals and can ameliorate stress-induced cognitive impairment. researchgate.netseejph.com Its neuroprotective effects have been associated with the modulation of neurodegeneration and sphingolipid signaling pathways. seejph.com

Against Oxidative Stress in Neurons

Oxidative stress plays a crucial role in the pathogenesis of neurodegenerative diseases. Studies have indicated that (-)-linalool possesses antioxidant properties that can protect neurons from oxidative damage. For instance, research has shown that linalool can counteract the reduction of cell viability induced by glucose/serum deprivation in PC12 cells. unica.it It has also been reported to protect immortalized neuronal HT-22 cells against glutamate-induced mitochondrial oxidative stress by reducing mitochondrial reactive oxygen species (ROS) and mitochondrial calcium levels, and preserving mitochondrial membrane potential. unica.itresearchgate.net Furthermore, linalool has been shown to increase uncoupled respiration, which may contribute to its neuroprotective capacity in conditions of oxidative stress. researchgate.net In experimental models of cerebral ischemia/reperfusion injury, linalool treatment augmented antioxidant defense by reducing lipid peroxidation, nitric oxide (NO), and xanthine (B1682287) oxidase (XO) levels, while increasing superoxide (B77818) dismutase (SOD), catalase (CAT), reduced glutathione (B108866) (GSH), and total tissue sulfhydryl (T-SH) levels in rat brain. jabonline.in Linalool's antioxidant action may involve the activation of the Nrf2 signaling pathway. nih.gov

Synaptic plasticity and Neurotrophic Factors (e.g., BDNF)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), are critical regulators of neuronal survival, growth, differentiation, and synaptic function. mdpi.comfrontiersin.org Evidence suggests a relationship between linalool and neurotrophic factors, particularly BDNF, and neuroplasticity. nih.gov In a mouse model of Alzheimer's disease, linalool treatment restored the reduced expression of synaptic plasticity-related proteins, including BDNF and tropomyosin receptor kinase B (TrkB), in the hippocampus. nih.govnih.gov Activation of Nrf2 by linalool has also been shown to reverse the decreased expression of synaptic plasticity-related proteins like BDNF. researchgate.net Linalool may promote positive effects on synaptic connectivity, development, and neuronal plasticity by regulating the expression of genes related to synaptic transmission and nerve impulse transmission. nih.gov

Amelioration of Memory Impairment

(-)-Linalool has demonstrated the ability to ameliorate memory impairment in various experimental models. In a mouse model of Alzheimer's disease, linalool treatment reversed neuropathological and behavioral impairments, including enhancing spatial learning and memory. researchgate.netresearchgate.net This improvement in cognitive function was associated with neuroprotective effects against oxidative stress and the restoration of synaptic plasticity-related proteins. nih.govnih.gov Linalool has also been shown to ameliorate memory loss and behavioral impairment induced by REM-sleep deprivation in mice, potentially through modulation of the serotonergic pathway and increasing serotonin levels. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a key contributor to various diseases, including neurodegenerative disorders and arthritis. (-)-Linalool has exhibited significant anti-inflammatory and immunomodulatory activities by influencing the production of pro-inflammatory mediators and modulating key signaling pathways.

Inhibition of Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α, IL-17)

(-)-Linalool has been shown to inhibit the production and secretion of several key pro-inflammatory cytokines. In various in vitro and in vivo models, linalool treatment has resulted in a reduction of interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17) levels. researchgate.netnih.govnih.govresearchgate.netmdpi.comscielo.brthieme-connect.comsemanticscholar.org For example, in a rat model of chronic joint inflammation, linalool markedly impaired the over-formation of IL-17, COX-2, TNF-α, IL-1β, iNOS, and IL-6. nih.govresearchgate.net In LPS-stimulated RAW 264.7 macrophages, linalool attenuated the production of TNF-α and IL-6. researchgate.netresearchgate.net Studies in differentiated SH-SY5Y cells also revealed that linalool lowers the secretion of IL-6 and IL-1β pro-inflammatory cytokines. mdpi.com

Modulation of NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. (-)-Linalool has been shown to modulate this pathway, contributing to its anti-inflammatory effects. Linalool has been reported to inhibit LPS-induced NF-κB activation in a dose-dependent manner. nih.gov It can prevent the nuclear translocation of NF-κB and the phosphorylation of related kinases. mdpi.complos.org In studies, linalool inhibited UVB-induced activation of NF-κB/p65 by activating IκBα. plos.org Linalool's ability to block the NF-κB pathway contributes to the inhibition of inflammatory cytokine production. mdpi.comessencejournal.com

Cyclooxygenase (COX-2) and Prostaglandin (B15479496) E2 (PGE2) Regulation

Cyclooxygenase-2 (COX-2) is an enzyme involved in the synthesis of prostaglandins, including prostaglandin E2 (PGE2), which are key mediators of inflammation. (-)-Linalool has been shown to regulate COX-2 expression and PGE2 production. Studies have demonstrated that linalool can decrease the expression of COX-2 and reduce the production of PGE2. researchgate.netnih.govresearchgate.netthieme-connect.comresearchgate.netcabidigitallibrary.org For instance, in a rat model of arthritis, linalool markedly impaired the over-formation of COX-2 and PGE2. nih.govresearchgate.net In LPS-stimulated macrophages, linalool reduced COX-2 expression and prostaglandin production. researchgate.netresearchgate.net Molecular docking studies have also shown a strong binding interaction of linalool with COX-2 and PGE2. nih.govresearchgate.net

Table 1: Summary of Biological Activities and Mechanisms

| Biological Activity | Mechanism(s) Involved |

| Against Oxidative Stress in Neurons | Reduction of ROS, preservation of mitochondrial function, activation of Nrf2 pathway, increased antioxidant enzyme levels. unica.itresearchgate.netjabonline.innih.gov |

| Synaptic Plasticity & Neurotrophic Factors | Restoration/increase of BDNF and TrkB expression, modulation of synaptic plasticity-related proteins. nih.govnih.govresearchgate.net |

| Amelioration of Memory Impairment | Neuroprotection against oxidative stress, restoration of synaptic plasticity, modulation of serotonergic pathway. nih.govnih.govresearchgate.netresearchgate.netnih.gov |

| Inhibition of Pro-inflammatory Cytokines | Reduction of IL-1β, IL-6, TNF-α, IL-17 levels. researchgate.netnih.govnih.govresearchgate.netmdpi.comscielo.brthieme-connect.comsemanticscholar.org |

| Modulation of NF-κB Pathway | Inhibition of NF-κB activation and nuclear translocation, modulation of related kinases. nih.govmdpi.complos.orgessencejournal.com |

| COX-2 and PGE2 Regulation | Decreased expression of COX-2, reduced production of PGE2, binding interaction with COX-2 and PGE2. researchgate.netnih.govresearchgate.netthieme-connect.comresearchgate.netresearchgate.netcabidigitallibrary.org |

Nrf2/HO-1 Pathway Activation

Studies indicate that Linalool can exert anti-inflammatory effects by activating the Nrf2/HO-1 signaling pathway. In LPS-stimulated BV2 microglia cells, Linalool inhibited the production of inflammatory mediators such as TNF-α, IL-1β, NO, and PGE2 in a dose-dependent manner. nih.gov Linalool treatment induced the nuclear translocation of Nrf2 and increased the expression of HO-1. nih.gov The anti-inflammatory effect of Linalool was attenuated when Nrf2 was inhibited, suggesting that the Nrf2/HO-1 pathway plays a crucial role in its anti-inflammatory action in these cells. nih.gov Activation of the Nrf2/Keap1/HO-1 pathway is known to regulate cellular antioxidant defenses and can reduce oxidative stress, inflammation, and tissue damage. consensus.app Linalool has been shown to activate the protective Keap1/Nrf2/HO-1/NQO1 pathway in the context of liver ischemia-reperfusion injury in rats, contributing to improved liver function and reduced oxidative stress and inflammation. africaresearchconnects.com

Impact on Psoriasis-like Inflammation

Research has explored the effects of Linalool on psoriasis-like skin inflammation. In a study using imiquimod-induced psoriasis in BALB/c mice, a combination of Linalool and linalyl acetate (B1210297) demonstrated a synergistic effect in alleviating inflammation. frontiersin.orgnih.govnih.gov Linalool alone showed recovery in PASI scores and reduced levels of Th-17 cell cytokines (IL-17 and IL-22). frontiersin.orgnih.gov While linalyl acetate primarily affected Th-1 cytokines, Linalool showed better improvement in skin thickness in psoriatic skin. frontiersin.org This suggests that Linalool contributes to the anti-psoriatic effect by influencing specific inflammatory pathways and reducing epidermal hyperplasia. frontiersin.orgnih.govnih.gov

Effect on Immune Cell Infiltration

Linalool has been observed to influence immune cell infiltration in inflammatory conditions. In a rat model of rheumatoid arthritis, Linalool treatment significantly decreased the counts of blood neutrophils and lymphocytes, which are key inflammatory cells involved in synovial inflammation and joint damage. scielo.brscielo.br This suggests that Linalool may help mitigate the inflammatory process by reducing the infiltration of these immune cells to the affected sites. scielo.brscielo.br

Antimicrobial Activities

(-)-Linalool exhibits broad-spectrum antimicrobial activity against various microorganisms, including bacteria and fungi. nih.govmdpi.com Its antimicrobial properties are attributed to several mechanisms targeting microbial cells. mdpi.comrsc.orgmdpi.com

Antibacterial Mechanisms

The antibacterial mechanisms of Linalool are multifaceted, involving disruption of cell membrane integrity, alteration of permeability, and leakage of intracellular components. nih.govmdpi.comrsc.orgmdpi.comfrontiersin.orgbohrium.comnih.govresearchgate.net

A primary mechanism by which Linalool exerts its antibacterial effect is through the disruption of the bacterial cell membrane. nih.govmdpi.comrsc.orgmdpi.comfrontiersin.orgbohrium.comnih.govresearchgate.netdovepress.comresearchgate.net Linalool interacts with the cell membrane, leading to damage to its structure and function. nih.govmdpi.comnih.gov This disruption can cause a reduction in membrane potential and affect membrane permeability. nih.govmdpi.combohrium.comnih.gov Studies have shown that Linalool treatment can increase the permeability of the bacterial outer membrane. frontiersin.orgresearchgate.net This damage to the cell membrane is considered a well-established antibacterial mechanism of Linalool. mdpi.com The disruption of cell walls or cell membranes is considered one of the antibacterial mechanisms of Linalool. mdpi.com Linalool can also prevent the formation of cell walls in some bacteria, such as Listeria monocytogenes. mdpi.com Furthermore, Linalool can disrupt the biofilm structure, a physical barrier that protects microorganisms from antimicrobial agents. mdpi.comresearchgate.netdovepress.com

Damage to the bacterial cell membrane caused by Linalool results in the leakage of intracellular macromolecules, including DNA, RNA, and proteins. nih.govmdpi.comfrontiersin.orgbohrium.comnih.govresearchgate.netelifesciences.org This leakage of essential cellular components disrupts cellular function and can ultimately lead to cell death. nih.govmdpi.comfrontiersin.orgbohrium.comnih.gov Studies have detected increased levels of nucleic acids and proteins in the extracellular medium after treatment with Linalool, indicating the loss of these substances from within the bacterial cell. frontiersin.orgbohrium.comnih.govresearchgate.net This intracellular leakage further supports the mechanism of membrane disruption as a key aspect of Linalool's antibacterial activity. frontiersin.orgnih.gov

Table 1: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| (-)-Linalool | 6549 |

| Linalyl acetate | 11509 |

| TNF-α | 5946 |

| IL-1β | 5287638 |

| NO | 145068 |

| PGE2 | 5280371 |

| Nrf2 | 9429 |

| HO-1 | 9600 |

| IL-17 | 124217 |

| IL-22 | 161721 |

| NF-κB | 23552 |

| Listeria monocytogenes | 578519 |

| Pseudomonas fluorescens | 105100 |

| Shewanella putrefaciens | 110036 |

| Klebsiella pneumoniae | 578053 |

Data from research findings on intracellular leakage:

| Bacterial Strain | Linalool Concentration | Effect on Intracellular Leakage (Nucleic Acids/Proteins) | Source |

| Pseudomonas fluorescens | 1/2 MIC, 1 MIC | Increased leakage of nucleic acids and proteins. | nih.govresearchgate.net |

| Shewanella putrefaciens | 1.5 μL/mL (MIC) | Released DNA, RNA, and proteins. | bohrium.com |

| Klebsiella pneumoniae | Not specified | Detected leakage of nucleic acid and proteins. | frontiersin.org |

Note: MIC (Minimum Inhibitory Concentration) values vary depending on the bacterial strain and experimental conditions.

Inhibition of Energy Metabolism (e.g., ATP Synthesis, Respiratory Chain)

(-)-Linalool has been shown to interfere with the energy metabolism of bacteria, impacting key pathways like glycolysis and the tricarboxylic acid (TCA) cycle. Studies on Pseudomonas fluorescens indicate that linalool treatment leads to a decrease in the activity of enzymes crucial for energy synthesis, including succinate (B1194679) dehydrogenase (SDH), malate (B86768) dehydrogenase (MDH), pyruvate (B1213749) kinase (PK), and ATPase. frontiersin.orgnih.govnih.gov This inhibition suggests that linalool can cause metabolic dysfunction and hinder ATP production. frontiersin.orgnih.govnih.gov Furthermore, the activity of respiratory chain dehydrogenase is inhibited by linalool, indicating a disruption of cellular respiration. frontiersin.orgnih.govnih.gov In Shewanella putrefaciens, linalool treatment significantly affected metabolic pathways, including carbohydrate metabolism, and inhibited key enzyme activities in glycolysis and the TCA cycle. bohrium.comresearchgate.net The decrease in intracellular ATP content and the inhibited activity of ATPase and SDH in Pseudomonas fragi also highlight that energy limitation is a potential lethal mechanism of linalool against this bacterium. mdpi.com In human hepatocellular carcinoma HepG2 cells, linalool has been found to inhibit complexes I and II activities of the mitochondrial respiratory chain, leading to a time-dependent decrease in ATP levels. nih.gov

Disruption of Amino Acid, Carbohydrate, and Lipid Metabolism

Metabolomic analyses have revealed that (-)-Linalool treatment can cause significant changes in the metabolic profiles of bacteria, affecting the metabolism of amino acids, carbohydrates, and lipids. In Shewanella putrefaciens, linalool treatment disturbed numerous metabolic pathways, including amino acid synthesis and metabolism, carbohydrate metabolism, and lipid metabolism. bohrium.comresearchgate.netmdpi.com Specifically, changes in the levels of various amino acids, downregulation of glycolysis and TCA cycle-related metabolites, and alterations in fatty acid content have been observed. bohrium.comresearchgate.net The accumulation of certain amino acids in S. putrefaciens treated with linalool may indicate the activation of a potential mechanism for protein synthesis in response to stress or a disorder in amino acid metabolism affecting cell wall structure, membrane integrity, or osmotic regulation. mdpi.com In Pseudomonas fragi, amino acid metabolomics indicated that linalool caused excessive synthesis and metabolism of specific amino acids, including disturbances in cysteine, glutamic acid, and citrulline metabolism. nih.govresearchgate.net The disruption of carbohydrate metabolism pathways by linalool stress, leading to a disorder of energy metabolism, is considered part of its activity against S. putrefaciens. mdpi.com Changes in lipid metabolism, such as altered fatty acid ratios, may be a bacterial response to environmental stress induced by linalool, affecting membrane fluidity. mdpi.com

Effect on Key Enzymes (e.g., Alkaline Phosphatase)

(-)-Linalool has been shown to affect the activity of various enzymes, contributing to its antimicrobial effects. A notable effect is the leakage of alkaline phosphatase (AKP) from bacterial cells, which is indicative of damage to the cell wall and membrane structure. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com Studies on Pseudomonas fluorescens and Shewanella putrefaciens have demonstrated increased AKP leakage upon linalool treatment. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com This suggests that linalool compromises the integrity of the bacterial envelope, allowing intracellular contents, including enzymes like AKP, to escape. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com Beyond AKP, linalool inhibits the activity of enzymes involved in energy metabolism, such as succinate dehydrogenase (SDH), malate dehydrogenase (MDH), pyruvate kinase (PK), and ATPase, as discussed in Section 3.3.1.3. frontiersin.orgnih.govnih.govresearchgate.netmdpi.com In fungi, linalool may influence enzymes involved in ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. mdpi.combjournal.orgnih.gov Molecular docking studies suggest potential interactions of linalool with enzymes like 1,3-β-glucan synthase, lanosterol (B1674476) 14α-demethylase, and Δ14-sterol reductase in Candida albicans. bjournal.orgnih.gov

Interference with Cell Division and Ribosomal Function

Research suggests that (-)-Linalool can interfere with bacterial cell division and ribosomal function, impacting protein synthesis. In Elizabethkingia miricola, linalool was found to disrupt cell division and RNA function. researchgate.net This interference with RNA function can indirectly lead to defective protein synthesis, potentially through damage to ribosomal RNA via covalent modification. nih.gov Studies on Saprolegnia parasitica, an oomycete, showed that linalool prohibited ribosome function, thereby inhibiting protein synthesis and ultimately affecting mycelium growth. nih.gov Transcriptome analysis of S. parasitica treated with linalool revealed the downregulation of many genes related to ribosome biogenesis and RNA polymerase, indicating that linalool may influence translation, replication, and repair processes. nih.gov In human oral squamous carcinoma cells, linalool treatment caused an accumulation in the G1 phase of the cell cycle, which is considered a hallmark of apoptotic cell death. ijpsonline.comsemanticscholar.orgresearchgate.net

Oxidative Stress Induction and ROS Accumulation

(-)-Linalool has been shown to induce oxidative stress and the accumulation of reactive oxygen species (ROS) in both bacterial and fungal cells. Linalool can react with the bacterial outer membrane to form ROS, which then initiates lipid peroxidation and continuously damages the bacterial membrane. nih.govresearchgate.net Influx of ROS into the cell can lead to oxidative damage of proteins, peptides, lipids, and nucleic acids. researchgate.net Studies on Klebsiella pneumoniae have validated the induction of oxidative stress by linalool via lipid peroxidation and ROS measurement. nih.gov The accumulation of ROS can damage DNA, proteins, or cell membranes, leading to bacterial death. researchgate.net In Fusarium oxysporum, linalool treatment induced high ROS accumulation, which was linked to lower antioxidant enzyme activities and reduced levels of antioxidant substances. mdpi.com This oxidative damage is considered a common antifungal mechanism. mdpi.com In human oral squamous carcinoma cells, linalool induced ROS generation, and excessive production of ROS can lead to oxidative stress, loss of cell function, and ultimately apoptosis. ijpsonline.comsemanticscholar.org

Activity Against Specific Bacterial Strains (e.g., Gram-negative, MRSA)

(-)-Linalool exhibits antibacterial activity against a range of bacterial strains, including both Gram-negative and Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA). Linalool has demonstrated activity against Gram-negative bacteria like Pseudomonas fluorescens, Shewanella putrefaciens, Pseudomonas fragi, Elizabethkingia miricola, Pseudomonas aeruginosa, and Shigella sonnei. frontiersin.orgnih.govnih.govbohrium.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net Its mechanism often involves disrupting the cell membrane, leading to leakage of intracellular contents and metabolic dysfunction. frontiersin.orgnih.govnih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net For MRSA, a Gram-positive bacterium, linalool has shown potent antibacterial activity. nih.govresearchgate.net Metabolomic analysis indicates that linalool interferes with various substance metabolisms and energy metabolism in MRSA, with the glutathione pathway potentially playing a key role. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values of linalool can vary depending on the bacterial species and strain. nih.govresearchgate.netfrontiersin.org

Here is a table summarizing some reported minimum inhibitory concentrations (MICs) of linalool against specific bacterial strains:

| Bacterial Strain | MIC Value(s) | Reference |

| Shewanella putrefaciens | 1.5 µL/mL | bohrium.comresearchgate.net |

| Pseudomonas fluorescens | 1.25 mL/L | mdpi.com |

| Pseudomonas fragi | 1.5 mL/L | mdpi.com |

| Elizabethkingia miricola | 0.125 % (v/v) | researchgate.net |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 211.24–1.65 μg/mL (range), 13.2 μg/mL (MIC50), 105.62 μg/mL (MIC90) | nih.govresearchgate.net |

| Pseudomonas aeruginosa | 431 μg/mL | researchgate.net |

| Shigella sonnei | 1.5 mg/mL | researchgate.net |

| Listeria monocytogenes | 0.5–1 ml/ml | frontiersin.org |

| Campylobacter jejuni | 0.5–1 ml/ml | frontiersin.org |

| Campylobacter coli | 0.5–1 ml/ml | frontiersin.org |

Antifungal Mechanisms

(-)-Linalool also exhibits antifungal properties, with mechanisms involving the disruption of fungal cell structures and metabolic processes. A primary target appears to be the fungal cell membrane, particularly its key component, ergosterol. Linalool has been found to interfere with membrane ergosterol, potentially by inhibiting its synthesis or directly binding to it, which affects the integrity and permeability of the fungal cell membrane. mdpi.combjournal.orgnih.gov Studies on Candida albicans have shown that linalool can damage the cell wall and plasma membrane integrity. bjournal.orgnih.gov The increase in MIC values of linalool in the presence of exogenous ergosterol supports the idea that linalool interacts with ergosterol. bjournal.orgnih.gov Molecular docking studies suggest that linalool may interact with enzymes involved in cell wall and membrane biosynthesis, such as 1,3-β-glucan synthase, lanosterol 14α-demethylase, and Δ14-sterol reductase. bjournal.orgnih.gov Furthermore, linalool can induce oxidative stress and the accumulation of ROS in fungal cells, leading to oxidative damage and contributing to its antifungal activity. mdpi.commdpi.com This is supported by observations of increased ROS content and decreased antioxidant enzyme activity in Fusarium oxysporum treated with linalool. mdpi.com Linalool has also been shown to inhibit the filamentous growth and biofilm formation in Candida albicans. researchgate.net

Here is a table summarizing some reported antifungal activities of linalool:

| Fungal Strain | Activity/Effect | Reference |

| Fusarium oxysporum | Inhibition of mycelial growth (EC50 = 0.84 mL/L) | mdpi.com |

| Candida albicans | Sensitive (MIC = 256 µg/mL), Fungicidal effect, Damages cell wall and plasma membrane, Interferes with ergosterol, Inhibits filamentous growth and biofilm formation | bjournal.orgnih.govresearchgate.netmdpi.com |

| Candida spp. (clinical isolates) | Potential activity (MIC range: 0.5–8 mg/mL), Fungicidal effect | mdpi.com |

| Cryptococcus spp. | Susceptible (MIC = MFC = 0.5 mg/mL for C. neoformans and C. gatti) | mdpi.com |

| Geotrichum candidum | Sensitive (MIC range: 0.5–1 mg/mL) | mdpi.com |

| Saprolegnia parasitica | Strong anti-oomycetes activity, Disrupts cell membrane, Prohibits ribosome function | nih.gov |

Ergosterol Binding in Yeast Cell Membrane

(-)-Linalool has been shown to interact with ergosterol in the yeast cell membrane. Ergosterol is a crucial sterol in fungal cell membranes, essential for maintaining cell function, integrity, division, signaling, membrane fluidity, and the regulation of membrane proteins and endocytosis. Studies using exogenous ergosterol assays have indicated that the antifungal activity of linalool may be related to its binding to ergosterol, which can lead to increased membrane permeability and ultimately cell death. When exogenous ergosterol is added to the medium, the minimum inhibitory concentration (MIC) of linalool increases, suggesting that the exogenous ergosterol competes with membrane ergosterol for binding with linalool. This interaction with ergosterol is considered a possible target for linalool's antifungal effects. Molecular docking studies also suggest the possibility of linalool interacting with enzymes involved in ergosterol biosynthesis, such as lanosterol 14α-demethylase and Δ14-sterol reductase.

Accumulation of Reactive Oxygen Species (ROS)

The cytotoxicity of (-)-Linalool on fungal cells can be a consequence of the accumulation of reactive oxygen species (ROS), including superoxide (•O2−), peroxide (H2O2), and hydroxyl (•OH). Studies have shown that linalool treatment can induce high ROS accumulation in fungi, which may be linked to lower antioxidant enzyme activities and reduced levels of antioxidant substances. This excessive production of ROS disrupts cellular homeostasis and can lead to cell death. Oxidative damage is a common antifungal mechanism and plays a significant role in the toxicity of many antifungal agents.

Inhibition of Growth and Morphological Changes

(-)-Linalool can inhibit the growth of fungi and induce significant morphological changes. It has the ability to disrupt fungal morphogenesis, preventing the formation of mycelium and inhibiting fungal growth at the site of infection. Linalool has also been shown to inhibit the process of conidiogenesis and conidia germination and disrupt the proper formation of chlamydoconidia, hyphae, and germ tubes. Research indicates that linalool, by directly or indirectly influencing the integrity and function of the fungal plasma membrane, can inhibit their growth and cause morphological alterations. In Candida albicans, linalool has been reported to inhibit filamentous growth and biofilm formation. This inhibition may involve suppressing the expression of surface adhesion genes like HWP1 and ALS3.

Activity Against Specific Fungal Strains (e.g., Candida spp., Saprolegnia parasitica)

(-)-Linalool exhibits potential activity against various fungal strains, including Candida spp. and Saprolegnia parasitica.

Against Candida spp., linalool has shown antifungal activity with minimal inhibitory concentrations (MIC) ranging from 0.5 to 8 mg/mL and a fungicidal effect. It has demonstrated activity against both reference strains and clinical isolates of Candida spp. from oral cavities. Studies suggest that linalool's activity against Candida spp. may involve affecting the integrity of the cell membrane by forming lesions and increasing permeability. It has also been reported to decrease ergosterol levels in C. albicans. The increase in MIC values in the presence of sorbitol suggests that linalool may interfere with the viability of yeast cells through mechanisms involving the cell wall.

Against Saprolegnia parasitica, linalool has shown strong anti-oomycete activity in vitro. Its mode of action includes disrupting the cell membrane of the mycelium, leading to the leakage of intracellular components. Linalool also inhibits ribosome function, thereby preventing protein synthesis and ultimately affecting mycelium growth in S. parasitica. Observations using microscopy techniques have suggested that the cell membrane of mycelium treated with linalool is damaged, causing intracellular components to leak out and preventing complete development.

Anticancer Activities

(-)-Linalool has demonstrated anticancer potential against various cancer cell lines, including prostate cancer, colon cancer, leukemia, cervical cancer, and oral cancer. Its anticancer activity may be attributed to several mechanisms, including the induction of apoptosis, oxidative stress induction, cell cycle arrest, and immunomodulatory properties.

In human melanoma cells, linalool has shown antiproliferative effects and the ability to induce apoptotic changes, while not affecting normal keratinocytes, suggesting some specificity towards cancer cells. It has also been reported to inhibit angiogenesis and metastasis in mouse melanoma cells by reducing HIF-1α expression and VEGF secretion, and by modulating epithelial-mesenchymal transition markers.

Studies on prostate cancer cells have indicated that linalool can induce cell death via the apoptotic pathway, involving both the mitochondria-mediated intrinsic and death-receptor-mediated extrinsic pathways. Linalool has also been shown to induce G1 phase arrest in several cancer types. In oral cancer cells, linalool inhibited viability and induced apoptosis and sub-G1 cell cycle arrest. This effect may be partly due to the inhibition of the PI3K/AKT signaling pathway.

Linalool-incorporated nanoparticles have also been developed as a potential anticancer agent, demonstrating cytotoxicity and apoptotic activity against epithelial ovarian carcinoma cells through ROS generation and a subsequent decrease in mitochondrial membrane potential and increase in caspase-3 levels.

Cardioprotective Effects

(-)-Linalool has shown cardioprotective effects in experimental models. It has been reported to improve ischemic heart conditions through various mechanisms. Studies have indicated that linalool can cause a significant reduction in levels of cardiac biomarkers such as serum LDH, CK-MB, and Tn-T. It has also been shown to reduce levels of cytokines like TNF-α and IL-6.

Possible mechanisms for the cardioprotective action of linalool include the significant inhibition of ischemia/reperfusion-induced apoptosis, along with the modulation of Bax protein expression. Linalool has also been found to up-regulate VEGF-B mRNA and protein levels, promoting the activation of Akt and the inhibition of GSK3β, which is suggested as a potential additional mechanism. Linalool may also protect heart cells from damage by modulating apoptosis, increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic factors like Bax and caspases. Furthermore, linalool has demonstrated antiarrhythmic properties, emphasizing its ability to preserve Connexin 43, a protein critical for cardiac electrical signal conduction. Its antihypertensive effects may stem from inducing vasodilation by acting on vascular smooth muscles and engaging endothelial pathways involving guanylyl cyclase and potassium channels.

Antioxidant Properties

(-)-Linalool possesses antioxidant properties. Its antioxidant activity may involve different mechanisms, including enzymatic antioxidant modulation and free radical scavenging activities. Linalool has been identified as a potential mechanism to attenuate oxidative stress in various conditions.

Studies have shown that linalool can increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and reduce the accumulation of reactive oxygen species (ROS). It has also been reported to increase glutathione levels. Linalool may exert protective effects in oxidative stress conditions by preserving and restoring mitochondrial function. Additionally, it can prevent the synthesis of reactive oxygen species, depletion of endogenous antioxidant compounds, and lipid peroxidation while eliminating free radicals. An alternative mechanism of modulation of linalool antioxidant activity could be the activation of the Nrf2 signaling pathway. Linalool's antioxidant properties could be important for the prevention of lipid peroxidation.

Synergistic and Combinatorial Research of Linalool

With Other Phytocompounds (e.g., Linalyl Acetate (B1210297), Cannabinoids, Terpenes)

The concept of the "entourage effect" suggests that compounds within a plant can work together synergistically, amplifying their individual benefits. cannovia.comslumbercbn.com (-)-Linalool participates in this phenomenon, particularly in combination with other terpenes and cannabinoids. cannovia.comslumbercbn.comwebflow.io

Studies indicate that (-)-linalool, when combined with cannabinoids like THC and CBD, may enhance their therapeutic potential, including effects on pain management, inflammation, and mood regulation. cannovia.comslumbercbn.comwebflow.ioroyalqueenseeds.com This synergy is potentially linked to (-)-linalool's interaction with the endocannabinoid system. slumbercbn.comroyalqueenseeds.com For instance, the combination of (-)-linalool and limonene (B3431351) has been suggested to contribute to the anti-anxiety properties of CBD extracts. cannactiva.com Furthermore, combining (-)-linalool with other terpenes such as citronellol (B86348) and α-terpineol has been observed to amplify its sedative effects. cannactiva.com Research also suggests that terpenes, including (-)-linalool, can mimic or boost cannabinoid activity. acslab.com

Combinations of (-)-linalool and linalyl acetate, another common component of essential oils, have also been investigated. Studies on imiquimod-induced psoriasis-like skin inflammation in mice showed that a combination of linalool (B1675412) and linalyl acetate synergistically alleviated inflammation. frontiersin.org While linalyl acetate can convert to linalool, their combined effects suggest a potential for enhanced activity in certain applications. mdpi.com

With Conventional Antimicrobial Agents

The increasing challenge of antimicrobial resistance has led to the exploration of combining natural compounds like (-)-linalool with conventional antimicrobial agents to enhance efficacy and overcome resistance mechanisms. mdpi.comresearchgate.netfrontiersin.org

Enhanced Antimicrobial Efficacy

(-)-Linalool has demonstrated the ability to enhance the antimicrobial efficacy of conventional antibiotics against various bacterial and fungal strains. researchgate.netnih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.netresearchgate.net Studies have shown synergistic interactions between (-)-linalool and antibiotics such as imipenem (B608078) and ciprofloxacin (B1669076) against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Combinations of (-)-linalool with oxacillin, amoxicillin, gentamicin, ciprofloxacin, and tetracycline (B611298) have also shown synergistic interactions against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

In the context of antifungal activity, (-)-linalool has shown beneficial synergistic interactions with antiseptics like cetylpyridinium, chlorhexidine, and triclosan (B1682465) against Candida species. mdpi.com These combinations resulted in reduced minimum inhibitory concentrations (MICs) of both (-)-linalool and the antiseptics. mdpi.com

Data from research on the synergistic effects of (-)-linalool with conventional antimicrobial agents can be illustrated in tables showing the reduction in MIC values when used in combination compared to individual use.

| Combination | Microorganism | Individual MIC ((\mu)g/mL) | Combination MIC ((\mu)g/mL) | FIC Index | Interaction | Source |

| Linalool + Imipenem | S. aureus | L: 1024, I: 4 | Not specified | 0.0625 | Synergistic | researchgate.net |

| Linalool + Ciprofloxacin | S. aureus | L: 1024, C: 2 | Not specified | 0.75 | Additive | researchgate.net |

| Linalool + Imipenem | P. aeruginosa | Not specified | Not specified | 0.0625 | Synergistic | researchgate.net |

| Linalool + Colistin | MDR A. baumannii | Not specified | Not specified | High synergy rate | Synergistic | researchgate.net |

| Linalool + Chlorhexidine | C. albicans ATCC 10231 | L: 8000, C: 7.81 | L: 500, C: 1.95 | 0.3125 | Synergistic | mdpi.com |

| Linalool + Cetylpyridinium | C. albicans ATCC 10231 | L: 8000, C: 3.91 | L: 1000, C: 0.98 | 0.375 | Synergistic | mdpi.com |

| Linalool + Triclosan | C. albicans ATCC 10231 | L: 8000, T: 7.81 | L: 1000, T: 1.95 | 0.375 | Synergistic | mdpi.com |

| Linalool + Meropenem (B701) | KPC-K. pneumoniae | L: 11250, M: Not specified | L: 5625, M: Not specified | Not specified | Synergistic | nih.gov |

Note: FIC Index (\le) 0.5 indicates synergy, > 0.5 to (\le) 1 indicates additive effect, > 1 to (\le) 4 indicates indifference, and > 4 indicates antagonism. mdpi.com

Overcoming Antibiotic Resistance

A critical aspect of combining (-)-linalool with conventional antibiotics is its potential to help overcome antibiotic resistance. mdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov Research indicates that (-)-linalool can increase the susceptibility of resistant bacterial strains to antibiotics. nih.govresearchgate.netfrontiersin.orgfrontiersin.org For instance, studies have reported antibiotic resistance reversal activity when (-)-linalool is combined with certain antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net

The ability of (-)-linalool to disrupt bacterial membranes can facilitate the uptake of antibiotics into bacterial cells, thereby enhancing bacterial killing, particularly in resistant strains. nih.gov This is a significant mechanism by which (-)-linalool contributes to overcoming resistance. nih.govfrontiersin.org Studies on carbapenemase-producing Klebsiella pneumoniae (KPC-KP) have shown that (-)-linalool can reduce the effective dosage of meropenem required to inhibit the resistant strain. nih.gov Similarly, combinations of essential oils containing (-)-linalool with tetracycline compounds have been shown to increase the susceptibility of antibiotic-resistant Salmonella enterica strains. frontiersin.org

Mechanisms of Synergism

In combinations with antimicrobial agents, the mechanisms of synergy are primarily related to the interaction of (-)-linalool with microbial cells. (-)-Linalool can disrupt the integrity of bacterial and fungal cell membranes, leading to leakage of intracellular components and increased permeability. mdpi.comfrontiersin.orgnih.govresearchgate.netbiorxiv.org This disruption can facilitate the entry of conventional antibiotics into the microbial cell, thereby increasing their intracellular concentration and efficacy. nih.govfrontiersin.org

Furthermore, (-)-linalool has been shown to induce oxidative stress in bacterial cells by generating reactive oxygen species (ROS), which can lead to damage of the bacterial membrane and other cellular components. aacrjournals.orgnih.gov This mechanism can contribute to its direct antimicrobial activity and its synergistic effects with antibiotics. nih.gov Other proposed mechanisms include the inhibition of enzymes vital for microbial metabolism and interference with efflux pump mechanisms that contribute to antibiotic resistance. mdpi.comresearchgate.netasm.org

| Proposed Mechanism of Synergy with Antimicrobial Agents | Description | Relevant Microorganisms | Source |

| Cell Membrane Disruption | Increases permeability, facilitating antibiotic uptake and causing leakage of intracellular contents. | Bacteria (S. aureus, P. aeruginosa, E. coli), Fungi (Candida spp.) | mdpi.comfrontiersin.orgnih.govresearchgate.netbiorxiv.org |

| Induction of Oxidative Stress | Generation of ROS leads to membrane damage and degradation of cellular components. | Bacteria (KPC-K. pneumoniae) | aacrjournals.orgnih.gov |

| Inhibition of Efflux Pumps | Reduces the ability of microbes to pump out antibiotics, increasing intracellular antibiotic concentration. | Bacteria (e.g., contributing to resistance reversal) | asm.orgnih.gov |

| Inhibition of Metabolic Pathways | Interferes with essential microbial metabolic processes, weakening the organism. | Bacteria (P. aeruginosa, MRSA) | mdpi.comnih.govresearchgate.net |

These multifaceted mechanisms highlight the potential of (-)-linalool as a valuable compound in combinatorial strategies to enhance therapeutic efficacy, particularly in the face of growing antimicrobial resistance.

Ecological Roles and Plant Insect Interactions of Linalool

As a Pollinator Attractant (e.g., Moths, Bees)

Floral scents, often containing linalool (B1675412), are crucial signals for attracting pollinators, particularly during nighttime when visual cues are limited. Linalool is a common volatile found in the floral scents of numerous plant species, appealing to a wide array of pollinators, with moths and bees being prominent examples of insects attracted to flowers where linalool is a dominant volatile component. researchgate.netjse.ac.cnfrontiersin.org

Research indicates that linalool can attract various bee species, including honey bees ( Apis mellifera ), bumble bees ( Bombus spp.), and stingless bees ( Tetragonisca angustula ). researchgate.net Studies on guarana ( Paullinia cupana ) flowers, which emit high amounts of linalool, have demonstrated that this compound, along with (E)-β-ocimene, successfully attracts nocturnal Megalopta bees. frontiersin.org This highlights the importance of floral scents, including linalool, for plants pollinated at night. frontiersin.org

In the case of moths, particularly hawkmoths (Sphingidae), linalool is correlated with pollinator attraction. pnas.org Studies involving the white-lined hawkmoth ( Hyles lineata ) and evening primrose (Onagraceae) species have investigated how floral scent, including linalool, influences moth behavior for both pollination and oviposition. chicagobotanic.org Experiments have shown that female Hyles lineata moths exhibit a preference for laying eggs on plants from populations that produce linalool, suggesting a dual role for this volatile in attracting pollinators while also potentially attracting herbivores. chicagobotanic.org

Furthermore, (S)-(+)-linalool has been identified as a mate attractant pheromone component in the solitary bee Colletes cunicularius . nih.gov Extracts from virgin female C. cunicularius contained enantiomerically pure (S)-(+)-linalool as a main constituent, and electrophysiological experiments showed that male antennae responded to both enantiomers, with field tests confirming that (S)-(+)-linalool attracted the highest number of male bees. nih.gov

As an Antiherbivore Defense and Insect Repellent

Beyond its role in attracting pollinators, linalool also functions as a defense mechanism for plants against insect pests and pathogens. researchgate.netjse.ac.cn Plants can produce linalool to defend against herbivory. researchgate.netoup.com This antiherbivore activity can involve direct repellent effects on insects. researchgate.net

Linalool has been documented to have insecticidal properties, which could be valuable in developing pest control agents. ontosight.ai It is used in commercial products as a pesticide to control pests like fleas, ticks, mites, and mosquitoes, affecting the insect's nervous system. epa.gov

The production of linalool can be induced in plants following herbivory, contributing to their defense responses. For instance, in sweet orange ( Citrus sinensis ), ectopic accumulation of linalool has been shown to confer resistance to Xanthomonas citri subsp. citri . oup.com Linalool's antimicrobial activity against pathogens like P. syringae has also been demonstrated. oup.com

Role in Tri-trophic Interactions

Linalool plays a significant role in tri-trophic interactions, which involve the plant, a herbivore, and the natural enemies of the herbivore (predators or parasitoids). Plant volatile organic compounds (VOCs), including linalool, act as crucial distress signals that plants release when attacked by herbivores. frontiersin.org9vom.in These herbivore-induced plant volatiles (HIPVs) can attract the natural enemies of the attacking insects, thereby providing an indirect defense mechanism for the plant. frontiersin.org9vom.inmdpi.com

For example, in wild tobacco ( Nicotiana attenuata ), (S)-(+)-linalool mediates a tri-trophic interaction involving the specialist herbivore Manduca sexta and predatory Geocoris bugs. pnas.orgfrontiersin.orgearth.com While female Manduca sexta moths are attracted to and prefer to lay eggs on plants with higher linalool emissions, these emissions also attract predatory Geocoris bugs that prey on the hawkmoth larvae, increasing larval mortality. pnas.orgearth.com This demonstrates how linalool can simultaneously attract a herbivore and its natural enemy, creating a complex ecological dynamic. earth.com

Similarly, (S)-(+)-linalool production induced in rice ( Oryza sativa ) after attack by Spodoptera frugiperda and in broad bean ( Vicia faba ) fed on by pea aphids ( Acyrthosiphon pisum ) has been shown to attract parasitic wasps. frontiersin.org This highlights the role of linalool as a volatile cue that helps parasitoids locate their hosts. entomologyjournals.com

Enantiomer-Specific Functions in Ecological Contexts

Linalool exists as two enantiomers, (R)-(-)-linalool and (S)-(+)-linalool, which can have distinct functions in ecological interactions. researchgate.netjse.ac.cnpnas.orgnih.gov While both enantiomers occur in nature, their relative abundance and the specific enantiomer produced can vary among plant species and even within different accessions or developmental stages of the same species. pnas.orgresearchgate.net

Research suggests that the different enantiomers can elicit different behavioral responses in insects. For instance, (S)-(+)-linalool is primarily associated with attracting pollinators, whereas (R)-(-)-linalool appears to function more as an insect repellent. researchgate.netjse.ac.cn